![molecular formula C21H20N4O2 B7713147 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as PPQ-102, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinoline derivatives and has been found to exhibit a variety of interesting biochemical and physiological effects. In
Mecanismo De Acción
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to modulate the activity of several ion channels and receptors, including the transient receptor potential melastatin 7 (TRPM7) ion channel and the N-methyl-D-aspartate (NMDA) receptor. TRPM7 is involved in a variety of physiological processes, including cell proliferation and migration, while NMDA receptors are important for synaptic plasticity and learning and memory. 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to inhibit TRPM7 activity and to modulate NMDA receptor function, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to exhibit a variety of interesting biochemical and physiological effects. In addition to modulating ion channels and receptors, 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death. 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. These effects suggest that 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide could have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in scientific research, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to the use of 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in laboratory experiments. It is a relatively new compound, which means that there may still be unknown effects and limitations to its use. Additionally, the optimal dosage and administration of 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide for different applications may still need to be determined.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to further explore its potential applications in neuroscience, cancer research, and drug discovery. Another direction is to investigate its effects on other ion channels and receptors, as well as its interactions with other compounds. Finally, there is a need to optimize the synthesis and administration of 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide for different applications, which could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide can be synthesized through a multistep process that involves the reaction of 2-chloro-3-formylquinoline with propylhydrazine to form 1-propyl-3-(quinolin-2-yl)pyrazole. This intermediate can then be reacted with 4-methoxybenzoyl chloride to produce 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to modulate the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders such as Parkinson's disease and epilepsy. In cancer research, 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to inhibit the growth of cancer cells and could be a potential lead compound for the development of new cancer therapies. In drug discovery, 4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been used as a tool compound to study the mechanism of action of other drugs and to identify new drug targets.
Propiedades
IUPAC Name |
4-methoxy-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-12-25-20-17(13-15-6-4-5-7-18(15)22-20)19(24-25)23-21(26)14-8-10-16(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMPQSTTPCNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
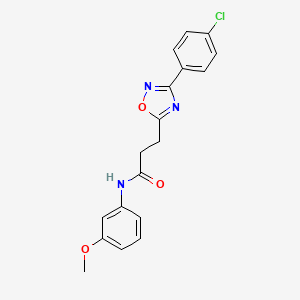

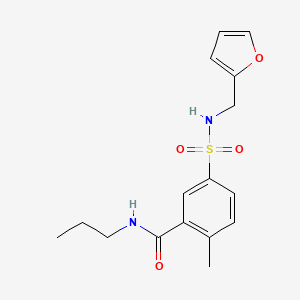
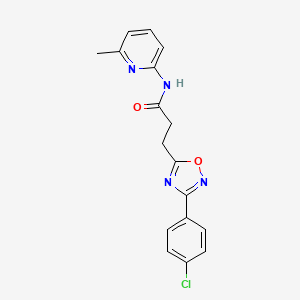
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
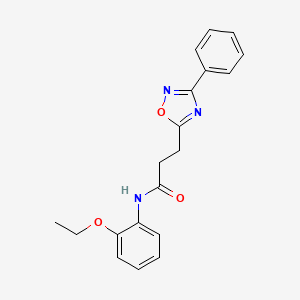

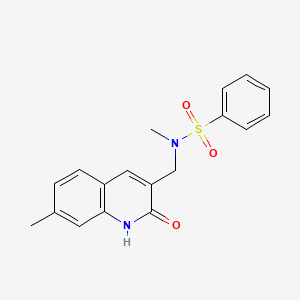

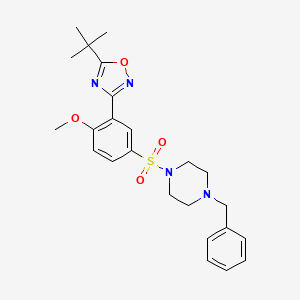
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)